molecular formula C5H2N2O2S B1609868 3-Nitrothiophene-2-carbonitrile CAS No. 85598-51-2

3-Nitrothiophene-2-carbonitrile

Cat. No. B1609868
CAS RN: 85598-51-2
M. Wt: 154.15 g/mol
InChI Key: KKDUMKHQWFEBPK-UHFFFAOYSA-N
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Description

3-Nitrothiophene-2-carbonitrile is a heterocyclic compound with the chemical formula C₅H₂N₂O₂S . It belongs to the thiophene family, which contains a five-membered ring with sulfur as the heteroatom. Thiophenes and their derivatives have diverse applications, including medicinal chemistry, material science, and organic electronics .


Synthesis Analysis

Several synthetic methods lead to thiophene derivatives. Notably, condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are significant. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-Nitrothiophene-2-carbonitrile consists of a thiophene ring with a nitro group (NO₂) and a cyano group (CN) attached. The arrangement of atoms in the ring influences its properties and reactivity .


Chemical Reactions Analysis

One notable reaction pathway involves the synthesis of 2,3,5-trisubstituted thiophenes. Accessible arylacetaldehydes, 1,3-dicarbonyls, and elemental sulfur undergo condensation and annulation under basic conditions to yield 2-arylthiophenes .


Physical And Chemical Properties Analysis

  • Solubility : Solubility in various solvents would need experimental determination .

properties

IUPAC Name

3-nitrothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-3-5-4(7(8)9)1-2-10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDUMKHQWFEBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470582
Record name 3-nitrothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrothiophene-2-carbonitrile

CAS RN

85598-51-2
Record name 3-Nitro-2-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85598-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-nitrothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The amide 30 (15.5 g, 90 mmol), prepared as described above, was dissolved in dichloromethane (700 ml). Triethylamine (27.2 g, 37.6 ml, 270 mmol) was added and the solution cooled to 0° C. After dropwise addition of neat trifluoroacetic anhydride (24.6 g, 16.5 ml, 117 mmol), the reaction was allowed to warm to room temperature and stirred for 1 h. The solution was concentrated in vacuo, the residue taken into ethyl acetate and then washed successively with hydrochloric acid (1N, 2×), water (1×), saturated aqueous sodium hydrogencarbonate (2×) and brine. Drying over sodium sulfate and removal of solvent gave a dark solid, which was purified by flash chromatography (400 g of silica gel, petroleum ether:ethyl acetate 7:3+1% MeOH as eluent) yielding 2-cyano-3-nitrothiophene 31 (13.4 g, 96.5%). 1H NMR (CDCl3): δ 7.75 (1H, d, J 5.5), 7.68 (1H, d, J 5.5). An analytical sample was obtained by recrystallization from dichloromethane/n-pentane, m.p. 87–88° C.; elemental analysis, calc. for C5H2N2O2S: C, 38.96; H, 1.31; N, 18.17; S, 20.80. Found: C, 38.92; H, 1.20; N, 18.03; S, 21.31.
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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